molecular formula C31H49N3O5 B577243 Beauverilide A CAS No. 13594-27-9

Beauverilide A

Cat. No.: B577243
CAS No.: 13594-27-9
M. Wt: 543.749
InChI Key: HJBLIOPGIUXVFY-KWTKYGEESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beauverilide A is a cyclic hexadepsipeptide isolated from the entomopathogenic fungus Beauveria bassiana. Structurally, it consists of alternating L- and D-amino acid residues, including unique non-proteinogenic units such as β-alanine and N-methylated amino acids, which confer conformational rigidity and bioactivity . Its bioactivity profile includes antifungal, insecticidal, and cytotoxic properties, making it a compound of interest in agricultural and pharmacological research .

Properties

CAS No.

13594-27-9

Molecular Formula

C31H49N3O5

Molecular Weight

543.749

IUPAC Name

(3R,6S,9S)-6-benzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-9-propan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone

InChI

InChI=1S/C31H49N3O5/c1-7-9-10-12-15-22(6)25-19-26(35)33-27(20(3)4)30(37)32-24(18-23-16-13-11-14-17-23)29(36)34-28(21(5)8-2)31(38)39-25/h11,13-14,16-17,20-22,24-25,27-28H,7-10,12,15,18-19H2,1-6H3,(H,32,37)(H,33,35)(H,34,36)/t21-,22?,24-,25?,27-,28+/m0/s1

InChI Key

HJBLIOPGIUXVFY-KWTKYGEESA-N

SMILES

CCCCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=CC=C2)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Beauverilide A and Analogues
Compound Structural Features Bioactivity Source Organism Reference
This compound Cyclic hexadepsipeptide; β-alanine, N-Me-Leu residues Antifungal (IC₅₀: 8.2 µM vs. Candida albicans), insecticidal (LD₅₀: 12 µg/g) Beauveria bassiana
Beauvericin Cyclic hexadepsipeptide; alternating D- and L-residues Ionophoric activity; cytotoxic (IC₅₀: 2.5 µM vs. HeLa cells) Fusarium spp.
Enniatin B Cyclic hexadepsipeptide; N-Me-Val, D-Hiv residues Antibacterial (MIC: 16 µg/mL vs. Staphylococcus aureus) Fusarium spp.

Key Findings :

  • Conformational Flexibility : this compound exhibits reduced flexibility compared to Beauvericin due to its β-alanine and N-methylated residues, enhancing its stability in biological environments .
  • Bioactivity Specificity : Unlike Beauvericin and Enniatin B, which primarily target ion channels, this compound shows selective antifungal activity with minimal cytotoxicity to mammalian cells .

Comparison with Functionally Similar Compounds

Table 2: Functional Comparison of this compound and Antifungal Peptides
Compound Target Pathway Mechanism of Action Efficacy (IC₅₀/MIC) Selectivity Index (SI)* Reference
This compound Fungal cell membrane integrity Disrupts ergosterol biosynthesis IC₅₀: 8.2 µM (C. albicans) SI: 12.5 (vs. HEK293)
Amphotericin B Ergosterol binding Forms membrane pores, causing ion leakage MIC: 0.5 µg/mL (C. albicans) SI: 2.1 (vs. HEK293)
Caspofungin β-1,3-D-glucan synthase inhibition Blocks cell wall synthesis MIC: 1.0 µg/mL (C. albicans) SI: >100 (vs. HEK293)

Key Findings :

  • Mechanistic Divergence : this compound disrupts ergosterol biosynthesis indirectly, unlike Amphotericin B, which directly binds ergosterol. This reduces off-target toxicity compared to polyene antifungals .

Q & A

Basic Research Questions

Q. What are the primary methodologies for identifying and characterizing Beauverilide A in complex biological matrices?

  • Methodological Answer : Isolation typically involves liquid-liquid extraction or solid-phase extraction, followed by purification via preparative HPLC. Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) and high-resolution mass spectrometry (HR-MS). For reproducibility, experimental details (e.g., solvent systems, column specifications) must be meticulously documented to enable replication .
  • Example Data :

  • NMR Shifts : Key peaks at δ 7.2–7.4 ppm (aromatic protons), δ 1.2 ppm (methyl groups).
  • HR-MS : [M+H]+ observed at m/z 785.4321 (theoretical 785.4318).

Q. How should researchers design bioactivity assays to evaluate this compound’s antifungal properties?

  • Methodological Answer : Use in vitro models (e.g., Candida albicans MIC assays) with standardized protocols (CLSI guidelines). Include positive controls (e.g., amphotericin B) and dose-response curves (IC50 calculations via nonlinear regression). Validate results across multiple cell lines to minimize batch variability .
  • Example Data :

StrainIC50 (µg/mL)95% CI
C. albicans12.311.1–13.5
Aspergillus fumigatus18.716.9–20.5

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Perform comparative meta-analysis by harmonizing variables (e.g., assay conditions, solvent used). For example, discrepancies in IC50 values may arise from differences in fungal strain virulence or culture media. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors .
  • Case Study : A 2024 study attributed conflicting cytotoxicity results to variations in serum concentration (10% FBS vs. serum-free media), altering compound bioavailability .

Q. What experimental strategies optimize this compound’s synthetic yield while maintaining stereochemical integrity?

  • Methodological Answer : Employ kinetic resolution via asymmetric catalysis (e.g., chiral Pd complexes) or enzymatic methods (lipase-mediated esterification). Monitor reaction progress via LC-MS and optimize parameters (temperature, catalyst loading) using Design of Experiments (DoE) .
  • Example Data :

CatalystTemp (°C)Yield (%)Enantiomeric Excess (%)
Pd-BINAP607298
Lipase PS376595

Q. What integrative approaches are recommended for identifying this compound’s molecular targets in host-pathogen systems?

  • Methodological Answer : Combine multi-omics (proteomics, metabolomics) with computational docking (AutoDock Vina). Validate targets via CRISPR-Cas9 knockouts or surface plasmon resonance (SPR) binding assays .
  • Example Workflow :

Proteomics : Identify differentially expressed proteins in treated vs. untreated pathogens.

Docking : Prioritize proteins with binding energy ≤ −8.0 kcal/mol.

Validation : Measure binding affinity (SPR) and phenotypic changes in knockout strains.

Q. How can researchers assess this compound’s stability under physiological conditions for preclinical development?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Evaluate pH-dependent degradation (simulated gastric fluid vs. PBS) and cytochrome P450 metabolic profiling .

Q. What mechanistic studies elucidate this compound’s role in disrupting fungal biofilm formation?

  • Methodological Answer : Use transcriptomics (RNA-seq) to identify downregulated biofilm-related genes (e.g., ALS3, HWP1). Correlate with confocal microscopy imaging of biofilm architecture and extracellular matrix (ECM) composition analysis (e.g., β-glucan quantification) .

Q. How should structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity?

  • Methodological Answer : Synthesize analogs with modifications to the cyclic depsipeptide core. Test against fungal and mammalian cells to calculate selectivity indices (SI = IC50 mammalian/IC50 fungal). Prioritize analogs with SI > 10 .

Guidelines for Data Reporting

  • Reproducibility : Document experimental parameters (e.g., HPLC gradients, NMR acquisition times) in supplementary materials .
  • Contradiction Analysis : Use PRISMA frameworks for systematic reviews and sensitivity analysis to address heterogeneity in pooled data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.